N-[3-(acetylamino)phenyl]-4-(1-methyl-1H-indol-3-yl)butanamide
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Overview
Description
N-[3-(acetylamino)phenyl]-4-(1-methyl-1H-indol-3-yl)butanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-4-(1-methyl-1H-indol-3-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Acetylation: The amino group on the phenyl ring is acetylated using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-4-(1-methyl-1H-indol-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-4-(1-methyl-1H-indol-3-yl)butanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(1H-indol-3-ylmethyl)-3-(acetylamino)phenylacetamide
- N-(1-methyl-1H-indol-3-yl)-3-(acetylamino)phenylacetamide
Uniqueness
N-[3-(acetylamino)phenyl]-4-(1-methyl-1H-indol-3-yl)butanamide is unique due to its specific substitution pattern on the indole ring and the presence of both acetylamino and butanamide moieties
Properties
Molecular Formula |
C21H23N3O2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-4-(1-methylindol-3-yl)butanamide |
InChI |
InChI=1S/C21H23N3O2/c1-15(25)22-17-8-6-9-18(13-17)23-21(26)12-5-7-16-14-24(2)20-11-4-3-10-19(16)20/h3-4,6,8-11,13-14H,5,7,12H2,1-2H3,(H,22,25)(H,23,26) |
InChI Key |
CZAVLFYASGLJSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CCCC2=CN(C3=CC=CC=C32)C |
Origin of Product |
United States |
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